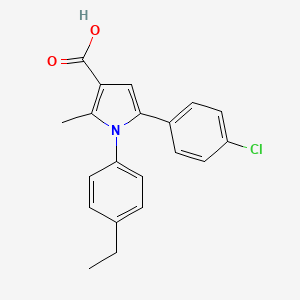
5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, also known as 5-CPEPCA, is an organic compound that has been studied in recent years due to its potential applications in various scientific research areas. This compound has been found to be an effective inhibitor of tyrosinase, an enzyme involved in the synthesis of melanin. In addition, 5-CPEPCA has been studied for its potential in drug development and its applications in biochemistry and physiology. In
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques: One study explores the synthesis of similar compounds, highlighting the intricacies and challenges in achieving correct identification of the regioisomer formed. This emphasizes the importance of precise synthetic methods in creating such complex molecules (Kumarasinghe, Hruby, & Nichol, 2009).
- Crystal Structure Determination: The determination of crystal structures of related compounds has been achieved through synchrotron X-ray powder diffraction data, demonstrating the potential for detailed structural analysis in related research (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).
Potential Applications in Antimicrobial Agents
- Development of Antimicrobial Agents: Research into derivatives of pyrrole, including compounds with similar structural elements, has shown potential in creating new antimicrobial agents. This highlights the possible medical applications of such compounds (Biava et al., 2008).
Dye and Pigment Industry
- Application in Dyeing: The study of complexation of dyes derived from related compounds with metals and their application on fabrics shows the potential use of such chemicals in the textile industry (Abolude, Bello, Nkeonye, & Giwa, 2021).
Drug Development and Pharmaceutical Research
- Drug Synthesis and Bioevaluation: Although the request excludes drug use and dosage information, it's noteworthy that similar compounds have been synthesized and evaluated for their biological activity, indicating potential pharmaceutical applications (Jianchao Liu, He, Ren, & Ding, 2006).
Catalytic Applications
- Use in Catalysis: The synthesis of such compounds can involve catalytic systems, as demonstrated in the creation of related molecules. This suggests potential roles in catalytic processes (Volkov et al., 2022).
特性
IUPAC Name |
5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-14-4-10-17(11-5-14)22-13(2)18(20(23)24)12-19(22)15-6-8-16(21)9-7-15/h4-12H,3H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITXDYPTJYTTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377124.png)

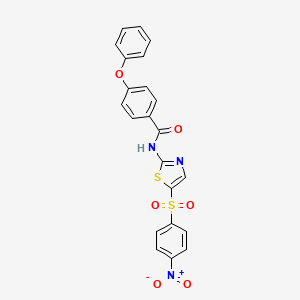
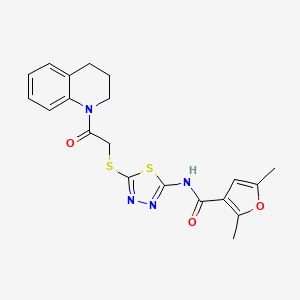
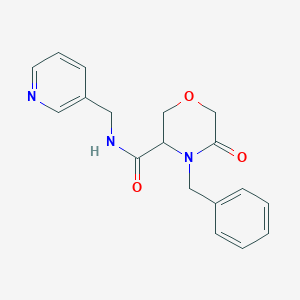
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)
![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)
![N,N-dibenzyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2377137.png)
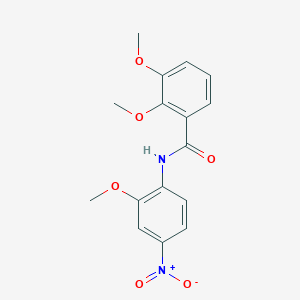

![2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2377140.png)
![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)

